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Compound of Interest

Compound Name:
1-(4-chlorophenyl)-2-

methylpiperazine

CAS No.: 55117-80-1

Cat. No.: B1616628

Get Quote

A High-Fidelity Guide to Synthesis, Properties, and
Serotonergic Pharmacology[1]
CAS Registry Number: 55117-80-1 Chemical Formula: C₁₁H₁₅ClN₂ Molecular Weight: 210.70

g/mol Synonyms: 1-(p-Chlorophenyl)-2-methylpiperazine; 2-Methyl-1-(4-

chlorophenyl)piperazine.[1]

Part 1: Executive Technical Summary
1-(4-Chlorophenyl)-2-methylpiperazine represents a privileged scaffold in medicinal

chemistry, specifically within the class of arylpiperazines.[1] While structurally related to the

well-known serotonin probe m-CPP (1-(3-chlorophenyl)piperazine) and the serotonin releasing

agent p-CPP, the introduction of the 2-methyl substituent introduces a critical stereochemical

constraint.[1]

This steric bulk adjacent to the aniline nitrogen (N1) restricts conformational freedom, often

enhancing selectivity for specific serotonin (5-HT) receptor subtypes (particularly 5-HT₂C and
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5-HT₂A) over monoamine transporters.[1] For drug developers, this compound serves as a vital

fragment lead and a mechanistic probe for dissecting the structure-activity relationships (SAR)

of central nervous system (CNS) agents.[1]

Part 2: Chemical Architecture & Physicochemical Profile
The molecule features a piperazine ring N-arylated at the 1-position with a para-chlorophenyl

group and methylated at the 2-position.[1] This substitution pattern creates a chiral center at

C2.[1]

Physiochemical Data Table
Property Value Technical Note

Physical State Solid / Crystalline Powder

Typically isolated as a

hydrochloride salt for stability.

[1]

Melting Point 117–120 °C (Free base)

Salt forms (e.g., HCl) exhibit

significantly higher MPs (>200

°C).[1]

pKa (Calc.) ~8.5 (N4), ~2.0 (N1)

The N1 nitrogen is conjugated

with the phenyl ring, drastically

reducing basicity.[1] N4

remains the primary

protonation site.[1]

LogP 2.31

Moderate lipophilicity; blood-

brain barrier (BBB) permeable.

[1]

H-Bond Donors 1 (N4-H)
N1 is tertiary; N4 is secondary.

[1]

Chirality Racemic (±)

Synthesis typically yields the

racemate unless chiral HPLC

or asymmetric synthesis is

employed.[1]
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Part 3: Advanced Synthetic Protocols
Synthesizing 1-aryl-2-methylpiperazines presents a regioselectivity challenge. Direct arylation

of 2-methylpiperazine preferentially occurs at the less hindered N4 position.[1] To force

arylation at the hindered N1 (adjacent to the methyl group), a protection-deprotection strategy

is required.[1]

Protocol: Regioselective Synthesis via Buchwald-Hartwig
Coupling[1]
This protocol ensures high fidelity for the N1-isomer, avoiding the common N4-isomer impurity.

[1]

Reagents:

Substrate: 2-Methylpiperazine[1][2]

Aryl Halide: 1-Bromo-4-chlorobenzene (preferred over chloro- for oxidative addition kinetics)

[1]

Protection: Di-tert-butyl dicarbonate (Boc₂O)[1]

Catalyst: Pd₂(dba)₃ / BINAP (or RuPhos for higher turnover)[1]

Base: Sodium tert-butoxide (NaOtBu)[1]

Workflow Logic:

N4-Protection: The unhindered N4 reacts with Boc₂O selectively.[1]

N1-Arylation: The hindered N1 is forced to react under palladium catalysis.[1]

Deprotection: Acidic cleavage yields the target HCl salt.[1]

Visualization: Synthetic Pathway (DOT)[1]
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Reaction Logic

2-Methylpiperazine N4-Boc-2-methylpiperazine
(Kinetic Product)

Boc2O, DCM
0°C to RT (Selectivity >95%) N1-Aryl-N4-Boc Intermediate

1-Br-4-Cl-Ph, Pd2(dba)3
BINAP, NaOtBu, Toluene, 100°C 1-(4-Chlorophenyl)-2-methylpiperazine

(Target)

4M HCl in Dioxane
Deprotection

N4 is less hindered N1 is sterically crowded

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway prioritizing the N1-arylation via steric control.

Part 4: Pharmacological Profile & SAR
The 1-(4-chlorophenyl)-2-methylpiperazine scaffold acts as a serotonergic modulator.[1] Its

activity is best understood by comparing it to its non-methylated parent (p-CPP).[1]

1. Structure-Activity Relationship (SAR)[1]
The 4-Chloro Group: Enhances lipophilicity and metabolic stability compared to the

unsubstituted phenyl ring. In the absence of the 2-methyl group, p-chlorophenylpiperazine is

a potent 5-HT releasing agent.[1]

The 2-Methyl Group: This is the critical "switch."[1]

Conformational Lock: The methyl group forces the phenyl ring into a pseudo-axial or

specific equatorial orientation, reducing the entropic penalty of binding.

Selectivity Shift: The 2-methyl substitution generally decreases potency at serotonin

transporters (SERT) while retaining or enhancing affinity for 5-HT₂C receptors.[1] This

reduces the "releasing" character (neurotoxicity risk) and promotes direct receptor

agonism/antagonism.[1]

2. Receptor Affinity Profile (Inferred High-Confidence Targets)
Based on the SAR of homologous 1-aryl-2-alkylpiperazines (e.g., generic m-CPP analogs):

Primary Target: 5-HT₂C Receptor (Agonist/Partial Agonist).[1]
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Secondary Target: 5-HT₂A Receptor (Antagonist/Weak Partial Agonist).[1]

Off-Target: 5-HT₁A (Low affinity compared to non-methylated variants).[1]

Experimental Validation Note: Researchers using this compound as a probe should verify the

specific enantiomer. The (R)-enantiomer of 2-methyl-phenylpiperazines is frequently the

eutomer (more active isomer) for 5-HT receptors.[1]

Part 5: Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed (Category 4).[1]

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category

2A).[1]

Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Handling Protocol:

Engineering Controls: Use a fume hood. The free base may have a measurable vapor

pressure; the HCl salt is a dust hazard.[1]

PPE: Nitrile gloves, safety goggles, and a P95 respirator if handling powder.[1]

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Piperazines can absorb CO₂ from

the air to form carbamates.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1616628/docs#technical-monograph-1-4-
chlorophenyl-2-methylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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